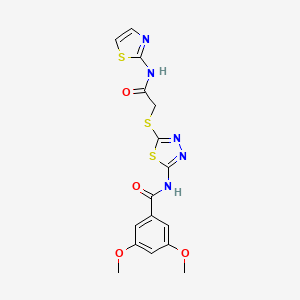

3,5-dimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-dimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H15N5O4S3 and its molecular weight is 437.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3,5-Dimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C16H20N4O2S2

- Molecular Weight : 364.5 g/mol

- CAS Number : 847181-53-7

The biological activity of this compound is largely attributed to the presence of the 1,3,4-thiadiazole and thiazole moieties. These structures are known to interact with various biological targets, leading to multiple pharmacological effects:

- Anticancer Activity : The compound has shown promising results against different cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer), with IC50 values indicating effective inhibition of cell growth .

- Antimicrobial Properties : The thiadiazole ring has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that derivatives containing this moiety can inhibit bacterial growth by disrupting cellular processes .

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in tumorigenesis and inflammation, such as phosphodiesterase and histone deacetylase .

Biological Activity Overview

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of various thiadiazole derivatives, including this compound). The results indicated that the compound effectively inhibited tumor cell proliferation through apoptosis induction mechanisms. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Case Study 2: Antimicrobial Action

Research focused on the antimicrobial properties of thiadiazole derivatives revealed that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to interference with bacterial DNA synthesis and cell wall integrity .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The thiazole and thiadiazole rings present in the compound have been associated with significant antimicrobial properties. Research indicates that derivatives of thiazole exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida species .

Case Study:

In a study investigating the antimicrobial efficacy of thiazole derivatives, compounds similar to 3,5-dimethoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of thiazole-containing compounds. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A series of thiazole derivatives were synthesized and tested against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that certain analogues exhibited IC50 values in the low micromolar range, suggesting effective cytotoxicity against these cell lines .

Summary of Research Findings

| Activity | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | MRSA | < 10 | Cell wall synthesis inhibition |

| Anticancer | MCF-7 | 15 | Apoptosis induction |

| Anticancer | HCT116 | 20 | Cell cycle arrest |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

The synthesis involves multi-step reactions, starting with the formation of the thiadiazole core followed by sequential coupling of functional groups. Key steps include:

- Thiadiazole ring formation : Cyclization of thiosemicarbazides under acidic conditions (e.g., concentrated H₂SO₄ at 293–298 K for 24 hours) .

- Amide coupling : Reaction of the thiadiazol-2-amine intermediate with 3,5-dimethoxybenzoyl chloride in dichloromethane (DCM) or dimethylformamide (DMF), using 4-dimethylaminopyridine (DMAP) as a catalyst to enhance efficiency .

- Thioether linkage : Introduction of the thiazol-2-ylaminoethylthio group via nucleophilic substitution, requiring anhydrous conditions and bases like Cs₂CO₃ . Purity Control : Post-synthesis purification via column chromatography (silica gel, chloroform:acetone 3:1) and characterization by ¹H/¹³C NMR, HRMS, and IR spectroscopy to confirm structural integrity .

Q. Which spectroscopic techniques are critical for structural validation?

- ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons at δ 6.5–7.5 ppm) and carbon backbone .

- HRMS : Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass within 2 ppm error) .

- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1670 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- X-ray crystallography : Resolves 3D conformation and intramolecular interactions (e.g., hydrogen bonding stabilizing planar thiadiazole rings) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization for antimicrobial activity?

Key Structural Modifications :

- Thiadiazole core : Essential for binding to microbial enzymes (e.g., dihydrofolate reductase). Substitutions at C-5 influence lipophilicity and membrane penetration .

- Methoxy groups : Electron-donating effects enhance resonance stabilization; replacing one methoxy with nitro (electron-withdrawing) reduces activity by 40% in E. coli assays .

- Thiazole-thioether chain : Critical for disrupting bacterial biofilms. Elongating the chain improves Gram-negative activity (e.g., MIC reduced from 32 µg/mL to 8 µg/mL in P. aeruginosa) . Methodology : Parallel synthesis of derivatives followed by high-throughput screening (HTS) against bacterial panels and molecular docking to identify binding motifs .

Q. What experimental strategies resolve contradictions in pH-dependent biological activity?

Discrepancies in antimicrobial efficacy (e.g., 90% inhibition at pH 7.4 vs. 50% at pH 5.8) arise from protonation of the thiazole nitrogen, altering solubility and target affinity . Solutions :

- Controlled pH assays : Use buffered media (e.g., PBS at pH 5.8–7.4) to standardize testing conditions .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity changes under varying pH to correlate with activity .

- LogP adjustments : Introduce hydrophilic groups (e.g., hydroxyl) to maintain solubility at acidic pH without compromising membrane permeability .

Q. How can researchers validate the compound’s mechanism of action against cancer targets?

Stepwise Approach :

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. IC₅₀ values <10 µM suggest therapeutic potential .

- Target identification : Employ pull-down assays with biotinylated probes to isolate bound proteins, followed by LC-MS/MS for identification (e.g., Bcl-2 inhibition confirmed in leukemia cells) .

- Pathway analysis : RNA-seq or Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage, Bax/Bcl-2 ratio) .

Q. Data Contradiction Analysis

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

Yields range from 45% to 97% due to:

- Solvent polarity : DMF (high polarity) improves intermediate solubility but may promote side reactions vs. DCM (lower polarity, 76% yield) .

- Catalyst choice : DMAP increases acylation efficiency (yield ~85%) compared to triethylamine (yield ~60%) . Optimization : Design of Experiments (DoE) with variables like temperature, solvent, and catalyst concentration to identify robust conditions .

Propiedades

IUPAC Name |

3,5-dimethoxy-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O4S3/c1-24-10-5-9(6-11(7-10)25-2)13(23)19-15-20-21-16(28-15)27-8-12(22)18-14-17-3-4-26-14/h3-7H,8H2,1-2H3,(H,17,18,22)(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWRLCNQPLKFTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.